molecular formula C8H7F2N3 B1466173 (2-Azido-1,1-difluoroethyl)benzene CAS No. 864265-75-8

(2-Azido-1,1-difluoroethyl)benzene

Cat. No. B1466173
CAS RN: 864265-75-8
M. Wt: 183.16 g/mol
InChI Key: UEFILYREJZMIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Azido-1,1-difluoroethyl)benzene” is a chemical compound used in scientific research. It has a molecular formula of C8H7F2N3 and a molecular weight of 183.16 .


Synthesis Analysis

The synthesis of β-Difluoroalkyl Azides, which includes “(2-Azido-1,1-difluoroethyl)benzene”, involves an unprecedented 1,2-azide migration developed through gem-difluorination of the easily available -vinyl azides . This approach provides a platform for the downstream synthesis of -difluorinated β alkyl azides in high yields with broad substrate scope and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of “(2-Azido-1,1-difluoroethyl)benzene” is derived from its molecular formula C8H7F2N3 . The molecule contains a benzene ring, which is an organic aromatic compound with interesting properties .


Chemical Reactions Analysis

The azide ion in “(2-Azido-1,1-difluoroethyl)benzene” can participate in a variety of chemical reactions. For instance, it can be reduced to primary amines, liberating N2 in the process . This makes for a very useful route to primary amines from alkyl halides .

Scientific Research Applications

Vaccine Development

(2-Azido-1,1-difluoroethyl)benzene: may play a role in the synthesis of novel compounds used in vaccine development. Its structural properties could be utilized to create stable intermediates or adjuvants that enhance the immune response to a vaccine .

Biomedical Nanotechnology

In the field of nanotechnology, (2-Azido-1,1-difluoroethyl)benzene could be used to modify the surface properties of nanoparticles. This modification can improve the delivery of drugs to specific sites within the body, potentially increasing the efficacy of targeted therapies .

Analytical Chemistry

(2-Azido-1,1-difluoroethyl)benzene: might be involved in the development of new analytical methods, such as chromatography or spectroscopy, where it could act as a derivatization agent to detect various substances within complex biological matrices .

Biochemistry Research

In biochemistry, this compound could be used in the study of enzyme mechanisms or in the synthesis of molecules that mimic the transition states of enzymatic reactions, providing insights into enzyme function and aiding in drug design .

Synthetic Organic Chemistry

(2-Azido-1,1-difluoroethyl)benzene: is likely to be valuable in synthetic organic chemistry for the construction of complex molecules. Its azido group can serve as a versatile functional group that participates in various chemical reactions, such as click chemistry, to build polymers or other macromolecules .

Environmental Studies

This compound could also be used in environmental studies to develop new materials that capture pollutants or to synthesize compounds that degrade into non-toxic products, contributing to sustainability and pollution control efforts .

Mechanism of Action

Target of Action

The primary targets of (2-Azido-1,1-difluoroethyl)benzene are heteroatom nucleophiles, such as thiol, amine, and alcohol . These targets play a crucial role in various biochemical reactions, serving as the reactive sites for the compound’s interaction.

Mode of Action

(2-Azido-1,1-difluoroethyl)benzene interacts with its targets through a process known as electrophilic 2,2-difluoroethylation . This involves the formation of a hypervalent iodine intermediate, which is critical for the reaction to proceed efficiently . The compound reacts with the nucleophiles, leading to changes in their chemical structure and function.

Biochemical Pathways

The interaction of (2-Azido-1,1-difluoroethyl)benzene with its targets affects various biochemical pathways. For instance, azides are known to participate in a variety of reactions, including reduction, bromination, and nitrile formation . These reactions can lead to the formation of new compounds, altering the downstream effects of the pathways involved.

Pharmacokinetics

The compound’s molecular weight of 18316 suggests that it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The action of (2-Azido-1,1-difluoroethyl)benzene results in the formation of various new compounds. For example, azides can be reduced to tin-substituted amines, which can then be converted into either the corresponding amine or an amine derivative . These new compounds can have different molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of (2-Azido-1,1-difluoroethyl)benzene can be influenced by various environmental factors. For instance, the presence of certain catalysts can enhance the chemoselectivity of the compound’s reactions . Additionally, factors such as temperature, pH, and solvent can also affect the compound’s reactivity and stability.

Safety and Hazards

While specific safety data for “(2-Azido-1,1-difluoroethyl)benzene” was not found, it’s important to handle all chemical compounds with care. For similar compounds, safety data sheets recommend avoiding breathing dust/fume/gas/mist/vapors/spray, and using the substance only in well-ventilated areas .

properties

IUPAC Name

(2-azido-1,1-difluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N3/c9-8(10,6-12-13-11)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFILYREJZMIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN=[N+]=[N-])(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Azido-1,1-difluoroethyl)benzene

Synthesis routes and methods

Procedure details

Heat at 60° C. a solution of 2,2-difluoro-2-phenyl-ethyl trifluoromethanesulfonate (759 mg, 2.617 mmol) and sodium azide (357 mg, 5.496 mmol) in anhydrous DMF (10 mL) under nitrogen for 3 h. Cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase twice with diethyl ether. Wash the combined organic extracts twice with ice-cold water, dry over Na2SO4, filter and concentrate in vacuo to provide the desired intermediate as an oil (475 mg, 99%) that was used without any further purification.
Name
2,2-difluoro-2-phenyl-ethyl trifluoromethanesulfonate
Quantity
759 mg
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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